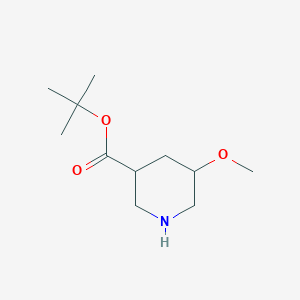

Tert-butyl 5-methoxypiperidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl 5-methoxypiperidine-3-carboxylate is a chemical compound with the CAS Number: 2248323-36-4 . It has a molecular weight of 215.29 . The IUPAC name for this compound is this compound . It is stored at a temperature of 4 degrees Celsius . The compound is in liquid form .

Molecular Structure Analysis

The Inchi Code for this compound is 1S/C11H21NO3/c1-11(2,3)15-10(13)8-5-9(14-4)7-12-6-8/h8-9,12H,5-7H2,1-4H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 215.29 .Applications De Recherche Scientifique

Synthesis of Pyrrole Precursors

Tert-butyl esters, similar in structure to tert-butyl 5-methoxypiperidine-3-carboxylate, have been used in reactions with singlet oxygen to yield peroxidic intermediates. These intermediates undergo coupling with nucleophiles to yield 5-substituted pyrroles, which serve as precursors to prodigiosin and its analogues. This demonstrates the utility in synthesizing complex heterocyclic structures useful in organic chemistry and potentially in pharmaceuticals (Wasserman et al., 2004).

Enhancement of Solar Cell Performance

4-Tert-butylpyridine (4TBP), a compound related to this compound, when added to redox electrolytes in dye-sensitized TiO2 solar cells, significantly improves their performance. This enhancement is attributed to a shift of the TiO2 band edge toward negative potentials and an increase in electron lifetime, showcasing the importance of tert-butyl derivatives in optimizing the efficiency of solar cells (Boschloo et al., 2006).

Cardioprotective Agents Development

In medicinal chemistry, tert-butyl derivatives serve as critical intermediates. For instance, tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate, a compound structurally related to this compound, exhibited potent inhibition against malonyl-coenzyme A decarboxylase. This inhibition indicates potential applications in treating ischemic heart diseases, highlighting the importance of such tert-butyl derivatives in developing new therapeutic agents (Cheng et al., 2006).

Synthesis and Characterization of Schiff Base Compounds

This compound and its derivatives have been utilized in the synthesis and characterization of Schiff base compounds, which are critical in various chemical transformations and pharmaceutical applications. These compounds exhibit interesting properties such as intramolecular hydrogen bonding, which can influence their reactivity and stability (Çolak et al., 2021).

Catalysis in Asymmetric Synthesis

Tert-butyl derivatives are also employed in the field of catalysis, particularly in asymmetric synthesis. For example, rigid P-chiral phosphine ligands with tert-butyl groups have been used in rhodium-catalyzed asymmetric hydrogenation of alkenes. This demonstrates their utility in synthesizing chiral compounds, which are essential in the pharmaceutical industry (Imamoto et al., 2012).

Safety and Hazards

The safety information for Tert-butyl 5-methoxypiperidine-3-carboxylate includes several hazard statements: H302, H315, H318, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

tert-butyl 5-methoxypiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)8-5-9(14-4)7-12-6-8/h8-9,12H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZGOOWGYKOVOKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC(CNC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(N,N-diallylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2653579.png)

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3,4,5-trifluorophenyl)methyl]prop-2-enamide](/img/structure/B2653581.png)

![2-[(4-Methylphenyl)sulfanyl]-5-(trifluoromethyl)benzenecarbonitrile](/img/structure/B2653582.png)

![[1-(3-Methoxybenzyl)-1H-imidazol-5-yl]methanamine hydrochloride](/img/structure/B2653586.png)

![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B2653592.png)

![{5-[(4-bromophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-cyanobenzenecarboxylate](/img/structure/B2653596.png)

![2-Chloro-N-[2-[4-(cyanomethyl)phenoxy]ethyl]acetamide](/img/structure/B2653599.png)

![3,8'-Dimethyl-4-oxospiro[1,3-benzoxazine-2,2'-chromene]-6'-carbaldehyde](/img/structure/B2653601.png)